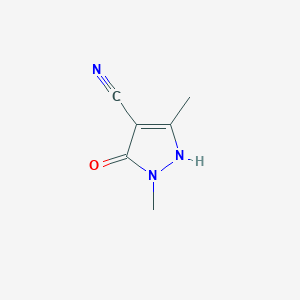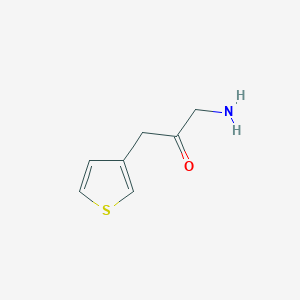![molecular formula C13H19BrO B13163735 ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . This compound is characterized by a benzene ring substituted with a bromomethyl group and a pentyl chain connected through an ether linkage. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 3-bromopentyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Major products are benzaldehyde derivatives.
Reduction: The primary product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ({[3-(Bromomethyl)pentyl]oxy}methyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the pentyl chain.
3-Bromopentyl Benzene: Similar but does not have the ether linkage.
Benzyl Chloride: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
({[3-(Bromomethyl)pentyl]oxy}methyl)benzene is unique due to its combination of a benzene ring, a bromomethyl group, and a pentyl chain connected through an ether linkage. This structure provides distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
3-(bromomethyl)pentoxymethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-2-12(10-14)8-9-15-11-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Clave InChI |
YKGUXEVHWWPGIS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
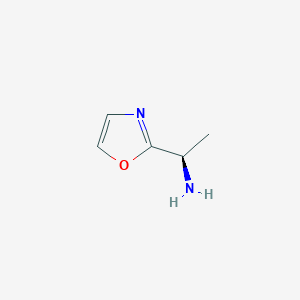
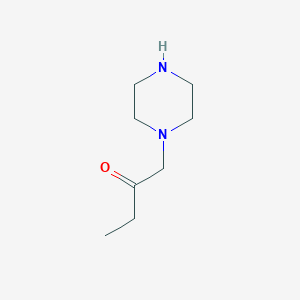

![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)

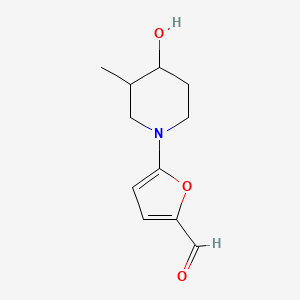

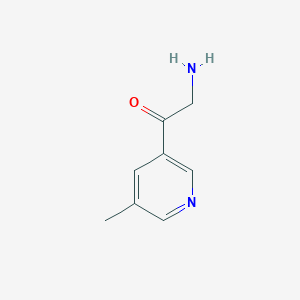

![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)

